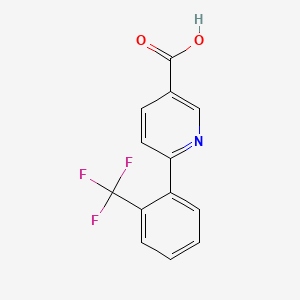

6-(2-(Trifluoromethyl)phenyl)nicotinic acid

Overview

Description

6-(2-(Trifluoromethyl)phenyl)nicotinic acid is a fluorinated derivative of nicotinic acid. It has a molecular formula of C13H8F3NO2 and a molecular weight of 267.2 g/mol .

Synthesis Analysis

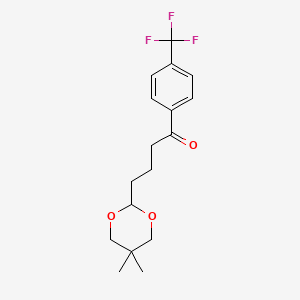

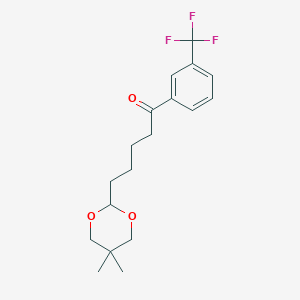

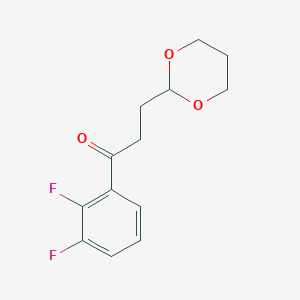

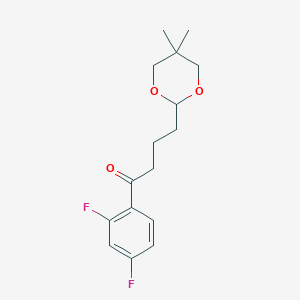

The synthesis of trifluoromethylpyridines, including 6-(2-(Trifluoromethyl)phenyl)nicotinic acid, is a key structural motif in active agrochemical and pharmaceutical ingredients . The methylation of the hydroxy group of compound 18, as well as its replacement with a thiomethyl group, produced about a two-fold enhancement of potency .Molecular Structure Analysis

The molecular structure of 6-(2-(Trifluoromethyl)phenyl)nicotinic acid consists of a nicotinic acid core with a trifluoromethylphenyl group attached at the 6-position .Physical And Chemical Properties Analysis

6-(2-(Trifluoromethyl)phenyl)nicotinic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 267.21 .Scientific Research Applications

Chemical Building Blocks

“6-(2-(Trifluoromethyl)phenyl)nicotinic acid” is used as a chemical building block . It is a high-quality chemical provided by Amerigo Scientific, a specialist distributor serving life science .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which include “6-(2-(Trifluoromethyl)phenyl)nicotinic acid”, are used in the agrochemical industry . They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used for various treatments in animals .

Pharmaceutical Intermediate

“2-Methyl-6-(trifluoromethyl)nicotinic acid”, a compound similar to “6-(2-(Trifluoromethyl)phenyl)nicotinic acid”, is used as a pharmaceutical intermediate . This suggests that “6-(2-(Trifluoromethyl)phenyl)nicotinic acid” could also be used as a pharmaceutical intermediate.

Suzuki-Coupling Reactions

“2-(Trifluoromethyl)phenylboronic acid”, a compound related to “6-(2-(Trifluoromethyl)phenyl)nicotinic acid”, is used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This indicates that “6-(2-(Trifluoromethyl)phenyl)nicotinic acid” could potentially be used in similar reactions.

Future Directions

6-(2-(Trifluoromethyl)phenyl)nicotinic acid and its derivatives have shown promise in the field of HIV-1 RT dual inhibitors, with several compounds showing the ability to inhibit viral replication in cell-based assays . This suggests potential future directions in the development of new allosteric RNase H inhibitors active against viral replication .

Mechanism of Action

Target of Action

The primary target of 6-(2-(Trifluoromethyl)phenyl)nicotinic acid is the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a promising drug target .

Mode of Action

6-(2-(Trifluoromethyl)phenyl)nicotinic acid interacts with its target in an allosteric manner, inhibiting both functions of the HIV-1 RT . It blocks the polymerase function, even in the presence of mutations carried by circulating variants resistant to non-nucleoside inhibitors . Additionally, it interacts with conserved regions within the RNase H domain, inhibiting the RNase H function .

Biochemical Pathways

The compound affects the biochemical pathways involved in the replication of the HIV-1 virus. By inhibiting the RNase H function, it prevents the enzyme from interacting with and cleaving the RNA strand of an RNA/DNA heteroduplex . This disruption in the pathway hinders the replication of the virus.

Pharmacokinetics

The compound’s ability to inhibit viral replication in cell-based assays suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 replication. Among the tested compounds developed on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold, several inhibited viral replication in cell-based assays . The most promising compound, 21, inhibited RNase H function with an IC50 of 14 µM and HIV-1 replication in cell-based assays with a selectivity index greater than 10 .

Action Environment

The compound’s effectiveness in cell-based assays suggests that it may be stable and effective in a biological environment .

properties

IUPAC Name |

6-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)11-6-5-8(7-17-11)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXBVLYLUPBKAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647041 | |

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-(Trifluoromethyl)phenyl)nicotinic acid | |

CAS RN |

726136-58-9 | |

| Record name | 6-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

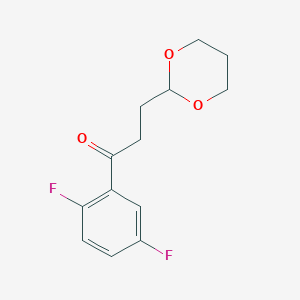

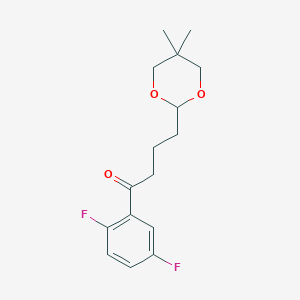

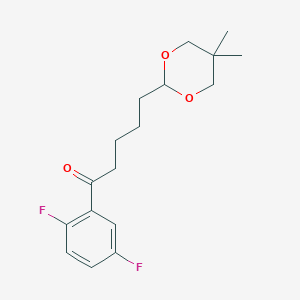

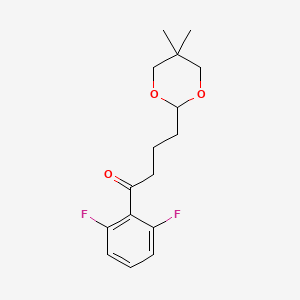

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.